molecular formula C24H21N3O3 B15073115 1,3,5-Tris(pyridin-4-ylmethoxy)benzene

1,3,5-Tris(pyridin-4-ylmethoxy)benzene

Cat. No.: B15073115
M. Wt: 399.4 g/mol
InChI Key: AZJQBTTWDUFHBN-UHFFFAOYSA-N
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Description

1,3,5-Tris(pyridin-4-ylmethoxy)benzene is an organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol . It is characterized by a benzene ring substituted with three pyridin-4-ylmethoxy groups at the 1, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(pyridin-4-ylmethoxy)benzene can be synthesized through a multi-step reaction process. One common method involves the nucleophilic aromatic substitution reaction, where pyridin-4-ylmethanol reacts with 1,3,5-tris(bromomethyl)benzene under basic conditions[3][3]. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound[3][3].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability[3][3].

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(pyridin-4-ylmethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones[][3].

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into alcohols or amines[][3].

    Substitution: The pyridinyl groups can participate in substitution reactions, where nucleophiles replace specific substituents under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines[3][3].

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(pyridin-4-ylethynyl)benzene
  • 1,3,5-Tris(pyridin-4-yl)benzene
  • 1,3,5-Tris(pyridin-3-ylmethoxy)benzene

Uniqueness

1,3,5-Tris(pyridin-4-ylmethoxy)benzene is unique due to its specific substitution pattern and the presence of pyridin-4-ylmethoxy groups. This structure imparts distinct properties, such as enhanced solubility and specific binding interactions with metal ions . Compared to similar compounds, it offers unique advantages in the design of coordination polymers and MOFs .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-[[3,5-bis(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine

InChI

InChI=1S/C24H21N3O3/c1-7-25-8-2-19(1)16-28-22-13-23(29-17-20-3-9-26-10-4-20)15-24(14-22)30-18-21-5-11-27-12-6-21/h1-15H,16-18H2

InChI Key

AZJQBTTWDUFHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1COC2=CC(=CC(=C2)OCC3=CC=NC=C3)OCC4=CC=NC=C4

Origin of Product

United States

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